2-Ethoxy-3-methylpyridine-5-carboxylic acid

Medicinal Chemistry ADME Lipophilicity

Sourcing this specific pyridine building block is critical for your lead optimization campaigns. Unlike simpler analogs, its unique 2-ethoxy-3-methyl substitution pattern (XLogP3=1.4, TPSA=59.4 Ų) optimizes blood-brain barrier permeability for CNS kinase inhibitors. The carboxylic acid handle enables direct amide conjugation to hinge-binding motifs, accelerating SAR studies. Do not risk synthetic failure with generic substitutes. Secure research-grade material with verified purity and full analytical traceability.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 1355216-85-1
Cat. No. B1433890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-3-methylpyridine-5-carboxylic acid
CAS1355216-85-1
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(C=C1C)C(=O)O
InChIInChI=1S/C9H11NO3/c1-3-13-8-6(2)4-7(5-10-8)9(11)12/h4-5H,3H2,1-2H3,(H,11,12)
InChIKeyBKETXIIJQIJWAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-3-methylpyridine-5-carboxylic Acid (CAS 1355216-85-1): A Differentiated Pyridine Building Block for Pharmaceutical R&D


2-Ethoxy-3-methylpyridine-5-carboxylic acid (CAS 1355216-85-1) is a polysubstituted pyridine derivative featuring an ethoxy group at the 2-position, a methyl group at the 3-position, and a carboxylic acid group at the 5-position [1]. This substitution pattern confers distinct physicochemical properties, including a calculated XLogP3 of 1.4 and a topological polar surface area (TPSA) of 59.4 Ų , which differentiate it from simpler pyridine carboxylic acids used in medicinal chemistry. The compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical intermediates and agrochemicals [1].

Why Generic Substitution of 2-Ethoxy-3-methylpyridine-5-carboxylic Acid in Synthesis Is High-Risk


Generic substitution with simpler or differently substituted pyridine carboxylic acids is inadvisable due to the compound's unique combination of substituents, which fundamentally alters its physicochemical and reactivity profile. The presence of the ethoxy group at the 2-position, in conjunction with the 3-methyl group, modulates electron density on the pyridine ring, affecting both its nucleophilic/electrophilic character and its ability to participate in specific binding interactions [1]. For instance, the 2-ethoxy group is a key structural element in certain PDE5 inhibitors, where it enhances susceptibility to nucleophilic attack compared to ethoxyphenyl analogs [1]. Direct substitution with a compound like 3-methylpyridine-5-carboxylic acid would not only alter these electronic properties but also significantly change the molecule's lipophilicity and hydrogen-bonding capacity, potentially derailing an entire synthetic pathway or compromising the biological activity of downstream products [2].

2-Ethoxy-3-methylpyridine-5-carboxylic Acid: Quantitative Differentiation Evidence vs. Closest Analogs


LogP Shift: Enhanced Lipophilicity vs. 3-Methylpyridine-5-carboxylic Acid

2-Ethoxy-3-methylpyridine-5-carboxylic acid exhibits a calculated partition coefficient (XLogP3) of 1.4, which is significantly higher than that of its non-ethoxylated analog, 3-methylpyridine-5-carboxylic acid (nicotinic acid derivative), which has a predicted XLogP3 of approximately -0.2 [1]. This represents a >100-fold difference in lipophilicity, directly impacting membrane permeability and bioavailability in drug candidates. This calculated difference is based on standard in silico prediction models.

Medicinal Chemistry ADME Lipophilicity

Topological Polar Surface Area (TPSA) Advantage vs. 2-Ethoxy-5-pyridinecarboxylic Acid Isomer

The specific substitution pattern of 2-ethoxy-3-methylpyridine-5-carboxylic acid results in a topological polar surface area (TPSA) of 59.4 Ų . In contrast, its positional isomer, 2-ethoxy-5-pyridinecarboxylic acid (6-ethoxynicotinic acid, CAS 97455-65-7), which lacks the 3-methyl group and has the carboxyl group in a different position, exhibits a TPSA of 50.2 Ų . This 9.2 Ų difference, while modest, can influence hydrogen-bonding capacity and membrane transport characteristics.

Drug Design Physicochemical Properties Oral Bioavailability

Molecular Weight and Rotatable Bond Differentiation for Fragment-Based Drug Discovery

2-Ethoxy-3-methylpyridine-5-carboxylic acid possesses a molecular weight of 181.19 g/mol and 3 rotatable bonds [1]. This places it in the 'fragment' space (MW < 300), but with a favorable degree of complexity. In comparison, a simpler analog, 5-(methylamino)nicotinic acid (CAS 91702-88-4), has a molecular weight of 152.15 g/mol and only 2 rotatable bonds . The target compound's additional mass and flexibility provide more vectors for lead optimization without exceeding fragment-likeness.

Fragment-Based Drug Discovery Lead Optimization Molecular Complexity

High-Value Application Scenarios for 2-Ethoxy-3-methylpyridine-5-carboxylic Acid


Scaffold for CNS-Penetrant Kinase Inhibitors

The enhanced lipophilicity of 2-Ethoxy-3-methylpyridine-5-carboxylic acid (XLogP3 = 1.4) compared to non-ethoxylated pyridine acids makes it a privileged scaffold for designing kinase inhibitors with improved blood-brain barrier permeability. Medicinal chemists can utilize this building block as a core for ATP-competitive inhibitors targeting CNS disorders, where a LogP in the 1-3 range is optimal for passive diffusion. The carboxylic acid handle allows for straightforward conjugation to hinge-binding motifs via amide bond formation, accelerating SAR studies in lead optimization campaigns [1].

Diversifiable Fragment in FBDD Libraries

With a molecular weight of 181.19 g/mol and a balanced TPSA of 59.4 Ų, 2-Ethoxy-3-methylpyridine-5-carboxylic acid is an ideal core fragment for inclusion in fragment-based drug discovery libraries. Its three rotatable bonds and multiple functional handles (carboxylic acid, ethoxy group) enable rapid diversification into larger lead-like molecules. Screening this fragment against challenging targets, such as protein-protein interactions or allosteric sites, can yield high ligand efficiency hits that are chemically tractable for further optimization [1].

Synthesis of PDE5 Inhibitor Analogs via 2-Alkoxypyridine Moiety

The 2-ethoxy substituent on the pyridine ring is a critical structural feature that imparts unique reactivity, as demonstrated in the development of PDE5 inhibitors like UK-357,903. Specifically, the 2-alkoxypyridyl moiety is more susceptible to nucleophilic attack than the corresponding 2-ethoxyphenyl group, enabling novel synthetic routes to potent analogs. 2-Ethoxy-3-methylpyridine-5-carboxylic acid serves as a direct precursor to such advanced intermediates, providing a reliable and scalable entry point for medicinal chemistry programs focused on cardiovascular or erectile dysfunction therapies [1].

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